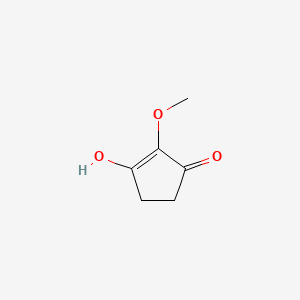
3-Hydroxy-2-methoxycyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methoxycyclopent-2-en-1-one is a cyclic organic compound with the molecular formula C6H8O2 It is characterized by a cyclopentene ring substituted with hydroxy and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxycyclopent-2-en-1-one typically involves multi-step reactions. One common method starts with 2-Cyclopenten-1-one as the precursor. The synthetic route includes the following steps :
Step 1: Reaction with N,N,N,N,N,N-hexamethylphosphoric triamide and methyllithium in diethyl ether at 0°C under an inert atmosphere.
Step 2: Further reaction at -78°C for 1 hour under an inert atmosphere.
Step 3: Gradual warming to room temperature over 3 hours.
Step 4: Reflux with toluene-4-sulfonic acid in benzene for 6 hours using a Dean-Stark apparatus.
Step 5: Final treatment with tetrabutyl ammonium fluoride in tetrahydrofuran for 20 hours under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratories can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a cyclopentanol derivative.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of 3-methoxy-2-cyclopenten-1-one.
Reduction: Formation of 3-hydroxy-2-methoxycyclopentanol.
Substitution: Formation of various substituted cyclopentenones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methoxycyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to target molecules. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-methyl-cyclopent-2-enone: Similar structure but with a methyl group instead of a methoxy group.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Similar structure with a hydroxy group at a different position.
Uniqueness
3-Hydroxy-2-methoxycyclopent-2-en-1-one is unique due to the presence of both hydroxy and methoxy groups on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
100191-37-5 |
|---|---|
Molekularformel |
C6H8O3 |
Molekulargewicht |
128.127 |
IUPAC-Name |
3-hydroxy-2-methoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O3/c1-9-6-4(7)2-3-5(6)8/h7H,2-3H2,1H3 |
InChI-Schlüssel |
CLPOZJWLQFZEKZ-UHFFFAOYSA-N |
SMILES |
COC1=C(CCC1=O)O |
Synonyme |
2-Cyclopenten-1-one,3-hydroxy-2-methoxy-(6CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















